molecular formula C21H16F3N3OS B11193206 2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole

2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole

Cat. No.: B11193206
M. Wt: 415.4 g/mol
InChI Key: VZRHHFPBXQTYDP-UHFFFAOYSA-N
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Description

2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a thiazole ring, both of which are substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone, followed by the introduction of the trifluoromethyl group using a trifluoromethylating agent. The thiazole ring can be formed by reacting the intermediate with a thioamide under cyclization conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrazole or thiazole rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while substitution could introduce various functional groups like halides or amines.

Scientific Research Applications

2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A well-known compound with a similar pyrazole structure, used as a nonsteroidal anti-inflammatory drug (NSAID).

    Triazoles: Compounds with a similar heterocyclic structure, known for their broad range of biological activities.

Uniqueness

2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole is unique due to the combination of its functional groups and heterocyclic rings, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, distinguishes it from many other compounds and contributes to its potential as a versatile building block in synthetic chemistry and drug development.

Properties

Molecular Formula

C21H16F3N3OS

Molecular Weight

415.4 g/mol

IUPAC Name

2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C21H16F3N3OS/c1-13-3-5-14(6-4-13)17-12-29-20(25-17)27-18(11-19(26-27)21(22,23)24)15-7-9-16(28-2)10-8-15/h3-12H,1-2H3

InChI Key

VZRHHFPBXQTYDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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